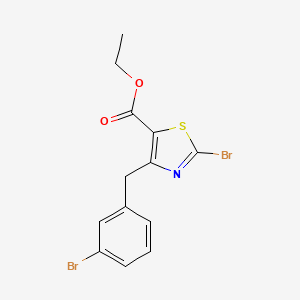

Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate

Description

Properties

Molecular Formula |

C13H11Br2NO2S |

|---|---|

Molecular Weight |

405.11 g/mol |

IUPAC Name |

ethyl 2-bromo-4-[(3-bromophenyl)methyl]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H11Br2NO2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3 |

InChI Key |

OEDILAZTCNEVAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Ethyl Thiazole-5-Carboxylate

A widely employed route involves the sequential bromination of ethyl thiazole-5-carboxylate. The thiazole ring’s electron-deficient nature facilitates electrophilic aromatic substitution at the 2- and 4-positions.

Procedure :

- Initial Bromination : Ethyl thiazole-5-carboxylate is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C for 4–6 hours. Selective 2-bromination is achieved by controlling stoichiometry (1 equiv Br₂).

- Benzylation : The 4-position is functionalized via Friedel-Crafts alkylation using 3-bromobenzyl bromide in the presence of Lewis acids (e.g., AlCl₃).

- Esterification : The carboxylate group is retained by avoiding hydrolytic conditions during workup.

Key Parameters :

- Temperature control (<30°C) prevents over-bromination.

- Solvent polarity (DCM vs. THF) influences reaction rate and selectivity.

Yield Optimization :

Condensation of Ethyl Bromopyruvate with Thiourea Derivatives

An alternative approach leverages ethyl bromopyruvate (ethyl 3-bromo-2-oxopropanoate) as a key intermediate.

Procedure :

- Thiazole Ring Formation : Ethyl bromopyruvate reacts with thiourea in refluxing ethanol (12–24 hours), forming a thiazolidinone intermediate.

- Oxidative Bromination : The intermediate undergoes bromination using PBr₃ or HBr/AcOH to introduce the 2-bromo substituent.

- Benzyl Group Installation : A Suzuki-Miyaura coupling or nucleophilic substitution attaches the 3-bromobenzyl group.

Catalytic Enhancements :

- Acetic acid (10 mol%) accelerates imidazo-thiazole formation in one-pot variants, reducing reaction time from 12 hours to 3 hours.

Yield Data :

Comparative Analysis of Methodologies

Table 1 summarizes critical distinctions between the two primary routes:

| Parameter | Bromination Route | Condensation Route |

|---|---|---|

| Starting Materials | Ethyl thiazole-5-carboxylate | Ethyl bromopyruvate |

| Reaction Steps | 3 (bromination, benzylation) | 2 (cyclization, functionalization) |

| Typical Yield | 65–85% | 50–90% |

| Key Challenge | Regioselective bromination | Oxidative stability of intermediates |

| Scalability | High (gram-scale demonstrated) | Moderate (requires optimization) |

Optimization Strategies and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Systems

- Lewis Acids : AlCl₃ (10 mol%) in benzylation steps minimizes byproduct formation.

- Bronsted Acids : Acetic acid catalyzes keto-enol tautomerization, critical for thiazole ring closure.

Analytical Characterization

Spectroscopic Validation

Chromatographic Monitoring

- TLC Analysis : Silica gel plates (hexane/EtOAc 3:1) track reaction progress, with Rf values of 0.4–0.6 for the target compound.

Applications and Derivative Synthesis

Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate serves as a precursor for:

- Anticancer Agents : Pd-catalyzed cross-coupling installs aryl/heteroaryl groups at the 2-position.

- Antimicrobial Derivatives : Hydrolysis of the ester to carboxylic acid enhances bioavailability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the thiazole ring is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the aromatic system. Common nucleophiles and conditions include:

The 3-bromobenzyl group at position 4 is less reactive toward substitution due to steric hindrance and electronic stabilization.

Cross-Coupling Reactions

The bromine atoms enable participation in palladium-catalyzed cross-coupling reactions, expanding molecular complexity:

These reactions typically proceed in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–120°C).

Oxidation and Reduction Reactions

The thiazole ring and ester group undergo redox transformations:

Oxidation

-

Sulfur oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives, altering electronic properties.

-

Ester oxidation : Rare under standard conditions but feasible with strong oxidizers like KMnO₄ in acidic media, producing carboxylic acids.

Reduction

-

Ester reduction : LiAlH₄ in THF reduces the ester to a primary alcohol, yielding 5-(hydroxymethyl)thiazole derivatives .

-

Bromine reduction : Catalytic hydrogenation (H₂/Pd-C) removes bromine atoms, though regioselectivity depends on substituent effects.

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

Cyclocondensation and Heterocycle Formation

The ester and bromine groups facilitate cyclization with bifunctional nucleophiles:

Scientific Research Applications

Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

a. Ethyl 2-bromo-4-(2,4-dichlorobenzyl)thiazole-5-carboxylate (CAS: 1206908-18-0)

- Structure : Differs by having a 2,4-dichlorobenzyl group instead of 3-bromobenzyl.

- Properties: The electron-withdrawing chlorine atoms may enhance electrophilic reactivity compared to bromine. Molecular weight (395.10 g/mol) is slightly lower than the target compound (calculated molecular weight for C₁₃H₁₀Br₂NO₂S: ~422.0 g/mol).

- Applications : Used as a pharmaceutical intermediate; chlorine substituents may improve metabolic stability .

b. Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate (CAS: 1206908-06-6)

Thiazole Core Modifications

a. Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 72850-79-4)

- Structure : Replaces the benzyl group with a trifluoromethyl (-CF₃) group directly attached to the thiazole ring.

- Properties : The -CF₃ group significantly increases electron deficiency, altering reactivity in nucleophilic substitutions. Lower molecular weight (304.08 g/mol) and higher volatility compared to benzyl-substituted analogs.

- Applications : Used in agrochemical synthesis; -CF₃ groups are common in pesticides due to their resistance to metabolic degradation .

b. Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0)

- Structure : Substitutes the benzyl group with a simple methyl group.

- Properties : Reduced steric hindrance and lipophilicity compared to bromobenzyl derivatives. Molecular weight (263.12 g/mol) is significantly lower.

- Applications : Simpler analogs are used as building blocks for further functionalization .

Physicochemical Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor. A viable route includes reacting a substituted thiazole intermediate (e.g., 2-amino-4-(3-bromobenzyl)thiazole-5-carboxylate) with ethyl bromoacetate in the presence of a base like potassium carbonate in DMF at 80–100°C . Microwave-assisted synthesis or continuous flow reactors may enhance reaction efficiency by reducing time and improving purity .

- Key Variables :

| Variable | Impact on Yield |

|---|---|

| Base strength (K₂CO₃ vs. NaH) | Higher basicity accelerates nucleophilic substitution but may promote side reactions. |

| Solvent polarity (DMF vs. THF) | Polar aprotic solvents stabilize intermediates, improving regioselectivity. |

| Temperature | Elevated temperatures (80–100°C) favor completion but risk decomposition. |

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the compound’s structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the 3-bromobenzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the thiazole C-2 bromine deshields adjacent carbons (~δ 160 ppm in ¹³C NMR) .

- X-ray Crystallography : SHELXL refinement (via the SHELX suite) is critical for resolving bromine positions due to their high electron density. Disordered bromine atoms require constraints (e.g., DFIX) to stabilize refinement .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of bromine substituents in nucleophilic substitution reactions?

- Methodological Answer : The C-2 bromine on the thiazole ring is more electrophilic than the benzyl bromine due to resonance stabilization withdrawal by the ester group. In substitution reactions (e.g., with amines), kinetic studies show pseudo-first-order behavior in polar solvents (DMF, DMSO), with activation energies ~50–60 kJ/mol . Competing pathways (e.g., elimination vs. substitution) can be controlled by adjusting base strength (e.g., NaHCO₃ for substitution, KOtBu for elimination).

Q. How do crystallographic challenges arise from the compound’s bromine atoms, and what strategies mitigate refinement errors?

- Methodological Answer : Bromine’s high electron density causes severe absorption effects and anisotropic displacement parameters. Strategies include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption.

- Refinement : Apply the SHELXL TWIN/BASF commands for twinned crystals and the ISOR constraint to model anisotropic thermal motion .

- Validation : Cross-check with Hirshfeld surface analysis to detect over/under-modeling of bromine positions .

Q. What contradictions exist in biological activity data for brominated thiazoles, and how can structure-activity relationships (SARs) resolve them?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC variations against S. aureus) arise from substituent electronic effects. For example:

| Substituent | LogP | MIC (µg/mL) |

|---|---|---|

| 3-Bromobenzyl | 3.8 | 12.5 |

| 4-Fluorobenzyl | 3.2 | 25.0 |

| The 3-bromobenzyl group’s higher lipophilicity enhances membrane penetration, explaining potency differences . SAR-guided optimization should prioritize halogen positioning and steric bulk. |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?

- Methodological Answer : Stability studies in NaOH/EtOH show hydrolysis of the ester group to the carboxylic acid at >60°C, but competing debromination occurs at higher temperatures (>80°C). Controlled pH (8–9) and low temperature (25°C) preserve the ester while allowing selective substitution at C-2 .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.